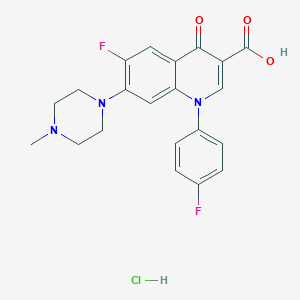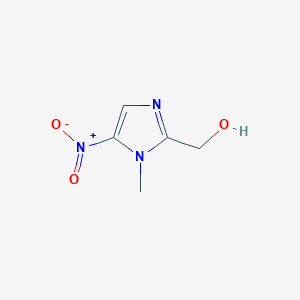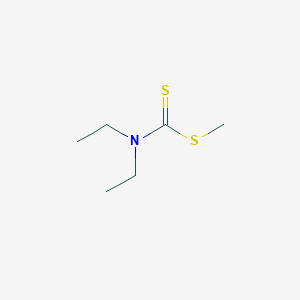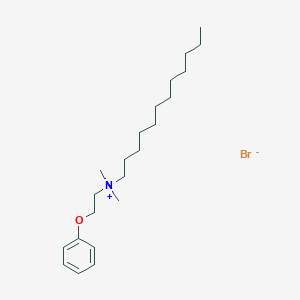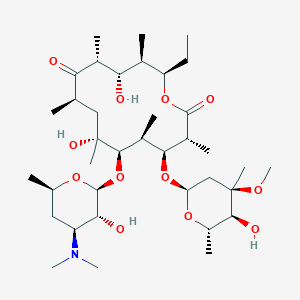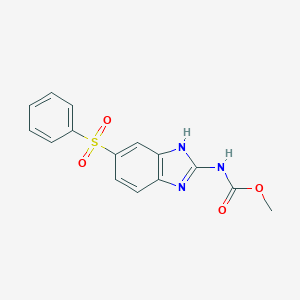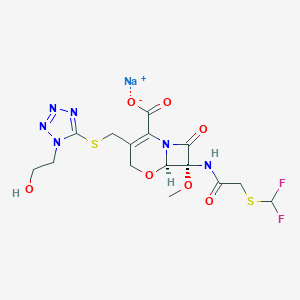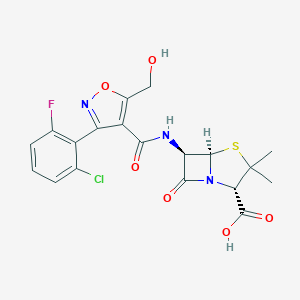
5-Hydroxymethylflucloxacillin
Vue d'ensemble
Description
5-Hydroxymethylflucloxacillin is a synthetic penicillin used in the treatment of Staphylococcal infections . It is believed that adverse reactions to the drug arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction .
Synthesis Analysis
The mechanism of flucloxacillin toxicity has not been fully determined, but it may vary according to drug disposition and be dependent on both metabolism- and immune-mediated events . Cytochrome P450 3A4 metabolises the drug to 5′-hydroxymethyl flucloxacillin, which has been shown to damage bile duct epithelial cells, but not hepatocytes, in culture .Molecular Structure Analysis
The molecular formula of 5-Hydroxymethylflucloxacillin is C19H17ClFN3O6S . The molecular weight is 469.9 g/mol . The IUPAC name is (2 S ,5 R ,6 R )-6- [ [3- (2-chloro-6-fluorophenyl)-5- (hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .Chemical Reactions Analysis
Adverse reactions to the drug are believed to arise through covalent modification of proteins, with tissue damage occurring secondary to an immune reaction . Serum proteins have been shown by adduct-specific antibodies to be modified by flucloxacillin .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxymethylflucloxacillin is 469.9 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
5-Hydroxymethylflucloxacillin: is a metabolite of flucloxacillin, and its pharmacokinetics have been studied in various patient populations. The amount of this metabolite produced can vary significantly between individuals, which is an important consideration in clinical settings .
Drug-Protein Interaction
Research has been conducted on how flucloxacillin and its metabolites, including 5-Hydroxymethylflucloxacillin , interact with human serum albumin (HSA). This interaction is crucial for understanding the drug’s distribution and efficacy .
Antibacterial Activity
While specific studies on 5-Hydroxymethylflucloxacillin’s antibacterial activity are not detailed in the search results, flucloxacillin itself is used to treat Staphylococcal infections. It’s possible that its metabolites, including 5-Hydroxymethylflucloxacillin , also contribute to its overall antibacterial profile .
Mécanisme D'action
Target of Action
5-Hydroxymethylflucloxacillin, a metabolite of flucloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like 5-Hydroxymethylflucloxacillin .
Mode of Action
5-Hydroxymethylflucloxacillin exerts its antibacterial effect by binding to PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
This interference disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxymethylflucloxacillin involves its formation as a metabolite of flucloxacillin. The overall amounts of flucloxacillin metabolites, including 5-Hydroxymethylflucloxacillin, vary considerably between patients, accounting for 3.62 - 35.9% of total flucloxacillin concentration . The compound is metabolized in the liver and excreted via the kidneys . Its bioavailability, distribution, metabolism, and excretion (ADME) properties significantly impact its therapeutic efficacy and potential toxicity .
Result of Action
The primary result of 5-Hydroxymethylflucloxacillin’s action is the death of susceptible bacteria due to the disruption of cell wall synthesis . It’s worth noting that the compound’s metabolites, including 5-hydroxymethylflucloxacillin, have been suggested to contribute to hepatotoxicity .
Action Environment
The action of 5-Hydroxymethylflucloxacillin can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade flucloxacillin and reduce its effectiveness . 5-hydroxymethylflucloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy in environments where such enzymes are present .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLMQDPXVIGD-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethylflucloxacillin | |
CAS RN |
75524-31-1 | |
| Record name | 5-Hydroxymethylflucloxacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?
A: Research suggests that 5-hydroxymethylflucloxacillin, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that 5-hydroxymethylflucloxacillin reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of 5-hydroxymethylflucloxacillin-induced liver toxicity. []
Q2: Which enzyme is primarily responsible for the formation of 5-hydroxymethylflucloxacillin?
A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into 5-hydroxymethylflucloxacillin. [] Researchers observed increased production of 5-hydroxymethylflucloxacillin when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased 5-hydroxymethylflucloxacillin production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




